Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a pyrrolidine ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its varied pharmacological activities.
Mechanism of Action
Result of Action
Similar benzothiazole derivatives have shown potent cytotoxicity against various human cancer cell lines .
Action Environment
The synthesis of similar compounds has been achieved using eco-friendly protocols , suggesting that environmental conditions could potentially influence the synthesis and stability of these compounds.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and pharmacological profiles.
2,4-Disubstituted thiazoles: These compounds show a wide range of biological activities, including antibacterial and antitumor effects, but their chemical structures and mechanisms of action vary.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-8-6-13(7-9-15)14-10-11-21(12-14)19(22)18-20-16-4-2-3-5-17(16)24-18/h2-9,14H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQVHMNRWDYVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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